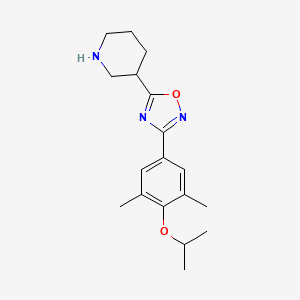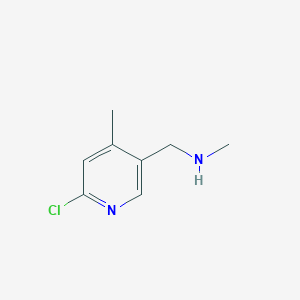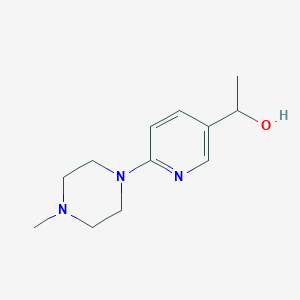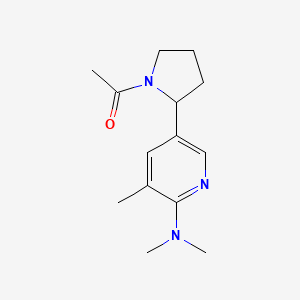![molecular formula C14H14FN3O2 B11797985 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)
6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-etil-2-(3-fluorofenil)-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico es un compuesto orgánico complejo que pertenece a la clase de los imidazo[1,2-b]pirazoles. Este compuesto se caracteriza por su estructura única, que incluye un grupo etilo, un grupo fluorofenilo y una parte de ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-etil-2-(3-fluorofenil)-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico normalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de Imidazo[1,2-b]pirazol: Este paso implica la ciclación de precursores adecuados en condiciones ácidas o básicas para formar el núcleo de imidazo[1,2-b]pirazol.
Introducción del grupo etilo: El grupo etilo se puede introducir mediante reacciones de alquilación utilizando haluros de etilo en presencia de una base.
Sustitución de fluorofenilo: El grupo fluorofenilo se introduce mediante una reacción de sustitución aromática nucleofílica, donde un compuesto aromático fluorado reacciona con un nucleófilo adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de catalizadores avanzados, la detección de alto rendimiento de las condiciones de reacción y las técnicas de química de flujo continuo para escalar eficientemente el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-etil-2-(3-fluorofenil)-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo etilo, lo que lleva a la formación de aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ácido carboxílico, convirtiéndolo en un alcohol o un aldehído.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos principales formados
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de alcoholes o aldehídos.
Sustitución: Formación de diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 6-etil-2-(3-fluorofenil)-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como agente antiinflamatorio y analgésico.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 6-etil-2-(3-fluorofenil)-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibiendo o activando enzimas específicas involucradas en vías metabólicas.
Interacción con receptores: Modulando la actividad de los receptores en las superficies celulares, lo que lleva a cambios en la señalización celular.
Alteración de la expresión génica: Influyendo en la expresión de genes involucrados en varios procesos biológicos.
Comparación Con Compuestos Similares
El ácido 6-etil-2-(3-fluorofenil)-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico se puede comparar con otros compuestos similares, como:
Imidazo[1,2-b]pirazoles: Compuestos con diferentes sustituyentes en el núcleo de imidazo[1,2-b]pirazol, que pueden exhibir diversas actividades biológicas.
Derivados de fluorofenilo: Compuestos con diferentes grupos funcionales unidos al anillo de fluorofenilo, afectando su reactividad química y propiedades biológicas.
Derivados de ácidos carboxílicos: Compuestos con diferentes sustituyentes en el grupo ácido carboxílico, influyendo en su solubilidad y propiedades farmacocinéticas.
La singularidad del ácido 6-etil-2-(3-fluorofenil)-2,3-dihidro-1H-imidazo[1,2-b]pirazol-7-carboxílico radica en su combinación específica de grupos funcionales, que confiere una reactividad química distinta y un potencial para diversas aplicaciones en investigación científica.
Propiedades
Fórmula molecular |
C14H14FN3O2 |
|---|---|
Peso molecular |
275.28 g/mol |
Nombre IUPAC |
6-ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C14H14FN3O2/c1-2-10-12(14(19)20)13-16-11(7-18(13)17-10)8-4-3-5-9(15)6-8/h3-6,11,16H,2,7H2,1H3,(H,19,20) |
Clave InChI |
DMAJZORHQLDCFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)




![7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11797950.png)


![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)


